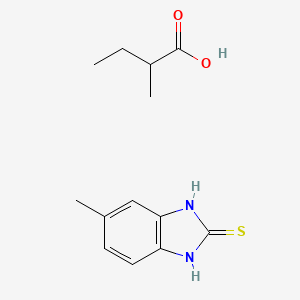

2-Methylbutanoic acid compound with 6-methyl-1H-benzimidazole-2-thiol (1:1)

CAS No.: 884242-13-1

Cat. No.: VC8147182

Molecular Formula: C13H18N2O2S

Molecular Weight: 266.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 884242-13-1 |

|---|---|

| Molecular Formula | C13H18N2O2S |

| Molecular Weight | 266.36 g/mol |

| IUPAC Name | 2-methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione |

| Standard InChI | InChI=1S/C8H8N2S.C5H10O2/c1-5-2-3-6-7(4-5)10-8(11)9-6;1-3-4(2)5(6)7/h2-4H,1H3,(H2,9,10,11);4H,3H2,1-2H3,(H,6,7) |

| Standard InChI Key | SXXXWJDXUIJRKW-UHFFFAOYSA-N |

| SMILES | CCC(C)C(=O)O.CC1=CC2=C(C=C1)NC(=S)N2 |

| Canonical SMILES | CCC(C)C(=O)O.CC1=CC2=C(C=C1)NC(=S)N2 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-methylbutanoic acid;5-methyl-1,3-dihydrobenzimidazole-2-thione, reflects its dual constituents. The benzimidazole-thiol component features a bicyclic aromatic system with a thione group at position 2 and a methyl substituent at position 5. The 2-methylbutanoic acid moiety is a branched carboxylic acid with a four-carbon chain. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂S | PubChem |

| Molecular Weight | 266.36 g/mol | PubChem |

| Canonical SMILES | CCC(C)C(=O)O.CC1=CC2=C(C=C1)NC(=S)N2 | PubChem |

| InChI Key | SXXXWJDXUIJRKW-UHFFFAOYSA-N | PubChem |

The thione group (C=S) in the benzimidazole ring enhances electrophilic reactivity, enabling participation in nucleophilic substitution and coordination chemistry. The carboxylic acid group (pKa ≈ 4.8) confers pH-dependent solubility, favoring protonation in acidic environments and deprotonation in basic conditions.

Synthesis and Preparation Methods

Synthetic Routes

The compound is synthesized via a 1:1 stoichiometric reaction between 2-methylbutanoic acid and 6-methyl-1H-benzimidazole-2-thiol under controlled conditions. A representative protocol involves:

-

Refluxing equimolar amounts of the precursors in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at 80–100°C for 4–6 hours .

-

Purification via silica gel chromatography using a hexane/ethyl acetate gradient (70:30 to 50:50) or recrystallization from ethanol/water mixtures .

Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and minimize byproducts. Critical parameters include temperature control (±2°C) and anhydrous conditions to prevent hydrolysis of the thione group.

Characterization

-

¹H NMR (DMSO-d₆, 300 MHz): Peaks at δ 2.46 (s, 3H, CH₃), 4.51 (s, 2H, CH₂), and 7.27–7.59 (m, 3H, aromatic protons) .

-

¹³C NMR (DMSO-d₆, 75 MHz): Signals at δ 21.04 (CH₃), 52.94 (CH₂), and 112.91–135.01 (aromatic carbons) .

Chemical Reactivity and Reaction Pathways

Nucleophilic Substitution

The thione sulfur acts as a soft nucleophile, reacting with alkyl halides (e.g., ethyl bromoacetate) to form thioether derivatives. For example:

This reactivity is exploited to generate analogs with modified solubility and bioactivity .

Oxidation and Reduction

-

Oxidation: Treatment with hydrogen peroxide (H₂O₂) yields sulfoxides or sulfones, altering electronic properties.

-

Reduction: Sodium borohydride (NaBH₄) reduces the thione to a thiol (-SH), enhancing metal-binding capacity.

Comparative Analysis with Related Compounds

| Compound | Key Features | Bioactivity (IC₅₀/MIC) |

|---|---|---|

| 6-methyl-1H-benzimidazole-2-thiol | Aromatic, thiol-rich | Antifungal (MIC = 4–8 μg/mL) |

| 2-methylbutanoic acid | Hydrophobic, carboxylic acid | Limited direct bioactivity |

| Target compound | Hybrid structure, dual functionality | Broad-spectrum potential |

The hybrid structure synergizes the lipophilicity of 2-methylbutanoic acid with the pharmacophore benzimidazole-thiol, enhancing membrane permeability and target engagement.

Industrial and Research Applications

Pharmaceutical Development

As a lead compound for:

-

Anticancer agents: Modulating topoisomerase activity.

-

Antimicrobial coatings: Functionalizing medical devices.

Material Science

-

Coordination polymers: Utilizing thiol-metal interactions for sensor design.

-

Catalysis: Sulfur sites facilitate heterogeneous catalytic cycles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume